Home > Products > Screening Compounds P57352 > 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine
4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine - 147212-86-0

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine

Catalog Number: EVT-1482336
CAS Number: 147212-86-0
Molecular Formula: C₂₉H₅₆N₄O₄Si₃
Molecular Weight: 609.04
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine is a novel nucleoside analogue characterized by its unique structural features and potential applications in biochemical research. This compound consists of an imidazo[4,5-c]pyridine core, which is substituted at the 1-position with a 2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl moiety. The presence of the amino group at the 4-position enhances its reactivity and biological activity.

Source

The compound is synthesized through established chemical methods that involve the modification of ribofuranose derivatives and the imidazo[4,5-c]pyridine framework. It has been studied for its potential applications in nucleic acid chemistry and medicinal chemistry, particularly regarding its interactions with RNA and DNA.

Classification

This compound falls under the category of nucleoside analogues, specifically designed to mimic natural nucleosides while providing enhanced properties for various scientific applications. Its classification as a nucleoside analogue indicates its relevance in studies related to antiviral and anticancer activities.

Synthesis Analysis

Methods

The synthesis of 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine involves several key steps:

  1. Preparation of Ribofuranose Derivative: The starting material is typically a β-D-ribofuranose that undergoes protection using tert-butyldimethylsilyl chloride to yield the tri-O-tert-butyldimethylsilyl derivative.
  2. Formation of Imidazo[4,5-c]pyridine: The imidazo[4,5-c]pyridine core can be synthesized through cyclization reactions involving appropriate precursors, often utilizing catalysts such as palladium complexes.
  3. Coupling Reaction: The final step involves coupling the protected ribofuranose with the imidazo[4,5-c]pyridine derivative under conditions that facilitate the formation of the glycosidic bond.

Technical Details

The reactions are typically conducted in dry organic solvents like pyridine or DMF (dimethylformamide) and may require specific temperatures and reaction times to ensure high yields and purity. Purification techniques such as column chromatography are employed to isolate the desired product from by-products.

Molecular Structure Analysis

Structure

The molecular structure of 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine can be represented as follows:

  • Molecular Formula: C₁₈H₃₃N₃O₅Si₃
  • Molecular Weight: Approximately 609.0 g/mol .

The structure features a pyridine ring fused with an imidazole ring, along with a ribofuranosyl sugar moiety that is heavily substituted with silyl groups for stability and solubility.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques for confirming the structure of this compound. Characteristic peaks in NMR spectra provide insights into the environment of hydrogen atoms within the molecule.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for nucleoside analogues:

  1. Glycosylation Reactions: The ribofuranosyl moiety can undergo further glycosylation to form more complex nucleoside structures.
  2. Deprotection Reactions: The tert-butyldimethylsilyl protecting groups can be removed under acidic or fluoride conditions to yield free hydroxyl groups for further functionalization.
  3. Reactivity with Nucleophiles: The amino group at position 4 can react with electrophiles, making it a potential site for further chemical modifications.

Technical Details

These reactions are typically carried out under controlled conditions to avoid degradation of sensitive functional groups. Careful monitoring using analytical techniques ensures successful transformations.

Mechanism of Action

Process

The mechanism of action for 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine primarily involves its interaction with nucleic acids. The imidazo[4,5-c]pyridine structure allows it to intercalate or bind within RNA or DNA strands, potentially inhibiting replication processes or altering secondary structures.

Data

Studies have shown that similar nucleoside analogues exhibit antiviral properties by mimicking natural substrates in viral replication cycles. This compound's ability to disrupt normal nucleic acid function could lead to therapeutic applications against viral infections.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as DMSO (dimethyl sulfoxide) and methanol; limited solubility in water due to silyl substitutions.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to acidic or basic hydrolysis.
  • Reactivity: Exhibits reactivity typical of amino compounds and can participate in electrophilic substitution reactions due to its aromatic system.

Relevant data from analytical methods confirm these properties, supporting its use in various scientific applications .

Applications

Scientific Uses

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine has several potential applications:

  1. Antiviral Research: As a nucleoside analogue, it may serve as a lead compound for developing antiviral agents targeting RNA viruses.
  2. Biochemical Studies: Useful in studies involving RNA labeling and tracking due to its ability to selectively bind RNA molecules.
  3. Drug Development: Its unique structure makes it a candidate for further modifications aimed at enhancing biological activity or specificity against particular targets.
Introduction to Imidazo[4,5-c]pyridine Nucleoside Derivatives

Structural Classification of Modified Nucleosides in Antiviral Research

Modified nucleosides constitute a cornerstone of antiviral and anticancer therapeutic development, with strategic alterations made to either the heterocyclic base or sugar moiety to enhance target specificity, metabolic stability, or cellular uptake. The compound 4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-β-D-ribofuranosyl)-imidazo[4,5-c]pyridine (Molecular Formula: C₂₉H₅₆N₄O₄Si₃; MW: 609.04 g/mol) exemplifies a triply modified synthetic nucleoside featuring:

  • Base Modification: Replacement of the purine scaffold with an imidazo[4,5-c]pyridine system, retaining the 4-amino group critical for base-pairing mimicry [1] [2].
  • Sugar Protection: Installation of tert-butyldimethylsilyl (TBDMS) groups at the 2',3',5' hydroxyl positions of the ribofuranose ring [2] [5].
  • Glycosidic Linkage: A β-configuration at the anomeric carbon, ensuring proper spatial orientation for potential polymerase recognition [3].

Table 1: Structural Features of Key Nucleoside Derivatives

Compound NameBase ModificationSugar ModificationMolecular Formula
4-Amino-1-(tri-O-TBDMS-β-D-ribofuranosyl)-imidazo[4,5-c]pyridineImidazo[4,5-c]pyridine with 4-NH₂2',3',5'-tri-O-TBDMS protectionC₂₉H₅₆N₄O₄Si₃
3-Deazaadenosine (desilylated analog)Imidazo[4,5-c]pyridineUnprotected β-D-ribofuranoseC₁₁H₁₄N₄O₄
AdenosinePurine (unmodified)Unprotected β-D-ribofuranoseC₁₀H₁₃N₅O₄

This structural class falls under "C-nucleosides" where the base is fused to the sugar via a C-C bond, contrasting classical N-nucleosides. Such modifications enhance resistance to phosphorylases and alter electron distribution within the base, potentially disrupting viral replication machinery [3] [6].

Role of Silyl-Protected Ribofuranosyl Groups in Nucleoside Stability and Bioactivity

The TBDMS protecting group serves dual roles in nucleoside chemistry:

  • Synthetic Intermediate: This tri-silylated derivative (CAS: 147212-86-0) is not biologically active per se but acts as a crucial precursor for synthesizing bioactive nucleosides like 3-deazaadenosine (CAS: 6736-58-9). The bulky TBDMS groups shield reactive hydroxyls during base manipulation or phosphorylation, preventing unwanted side reactions [5].
  • Enhanced Lipophilicity: TBDMS groups dramatically increase molecular weight (from 266.25 g/mol in 3-deazaadenosine to 609.04 g/mol) and log P values, facilitating membrane permeability in in vitro assays. This allows intracellular delivery where the silyl groups are enzymatically cleaved to release the active nucleoside [2] [3].
  • Steric Stabilization: The tert-butyldimethylsilyl moiety’s steric bulk prevents intramolecular degradation and reduces hydrogen bonding interference during glycosidic bond formation. This is evidenced by the stability of TBDMS-protected ribofuranose intermediates in multi-step organic syntheses [5].

Table 2: Impact of TBDMS Protection on Nucleoside Properties

Property3-Deazaadenosine (Unprotected)Tri-O-TBDMS DerivativeFunctional Significance
Molecular Weight266.25 g/mol609.04 g/molEnhanced lipophilicity
Solubility (H₂O)10 mg/mL (60°C)InsolubleRequires organic solvents for handling
Melting Point228–229°CNot reportedStability during storage
Synthetic UtilityFinal compoundKey intermediateEnables regioselective functionalization

Historical Context of Imidazo-Pyridine Derivatives in Medicinal Chemistry

Imidazo[4,5-c]pyridine nucleosides emerged in the 1970s–1990s as mimics of purine nucleosides, designed to circumvent metabolic limitations of natural analogs:

  • Early Analog Development: 3-Deazaadenosine (the desilylated target of the TBDMS-protected compound) was first synthesized to probe adenosine deaminase (ADA) susceptibility. Unlike adenosine, its 3-deaza modification confers resistance to ADA, extending its intracellular half-life and enhancing antiviral potency against RNA viruses [3] [6].
  • Mechanistic Probes: These derivatives were pivotal in elucidating S-adenosylhomocysteine (SAH) hydrolase inhibition—a mechanism critical for disrupting viral mRNA capping. The imidazo[4,5-c]pyridine scaffold competitively inhibits SAH hydrolase, impairing viral transcript maturation [6].
  • Synthetic Evolution: Initial routes to 3-deazaadenosine involved low-yielding enzymatic transglycosylation. The 1993 Tetrahedron report (cited in [6]) revolutionized synthesis via ring closure of 5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide, enabling gram-scale production. The TBDMS-protected intermediate became indispensable for protecting the sugar during this annulation [6].

The current TBDMS-protected compound represents an optimized synthetic handle, enabling efficient production of 3-deazapurine nucleosides—validated by its commercial availability from suppliers like Santa Cruz Biotechnology (Catalog # sc-209913) at research scales [2].

Properties

CAS Number

147212-86-0

Product Name

4-Amino-1-(2',3',5'-tri-O-tert-butyldimethylsilyl-b-D-ribofuranosyl)-imidazo[4,5-c]pyridine

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]imidazo[4,5-c]pyridin-4-amine

Molecular Formula

C₂₉H₅₆N₄O₄Si₃

Molecular Weight

609.04

InChI

InChI=1S/C29H56N4O4Si3/c1-27(2,3)38(10,11)34-18-21-23(36-39(12,13)28(4,5)6)24(37-40(14,15)29(7,8)9)26(35-21)33-19-32-22-20(33)16-17-31-25(22)30/h16-17,19,21,23-24,26H,18H2,1-15H3,(H2,30,31)/t21-,23-,24-,26-/m1/s1

SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C(O1)N2C=NC3=C2C=CN=C3N)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C

Synonyms

1-[2,3,5-Tris-O-[(1,1-dimethylethyl)dimethylsilyl]-β-D-ribofuranosyl]-1H-imidazo[4,5-c]pyridin-4-amine;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.